molecular formula C15H9Cl2NOS B1486683 7-Chloro-8-methyl-2-(2-thienyl)quinoline-4-carbonyl chloride CAS No. 1160256-79-0

7-Chloro-8-methyl-2-(2-thienyl)quinoline-4-carbonyl chloride

Cat. No.: B1486683
CAS No.: 1160256-79-0
M. Wt: 322.2 g/mol
InChI Key: RYYCHDHBVUHXEU-UHFFFAOYSA-N
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Description

“7-Chloro-8-methyl-2-(2-thienyl)quinoline-4-carbonyl chloride” is a chemical compound with the molecular formula C15H9Cl2NOS and a molecular weight of 322.21 . It is used for research purposes .


Molecular Structure Analysis

The molecular structure of this compound can be represented by the SMILES string C(Cl)(=O)C=1C2=C(N=C(C1)C3=CC=CS3)C(C)=C(Cl)C=C2 .


Physical and Chemical Properties Analysis

The molecular weight of “this compound” is 322.21 .

Scientific Research Applications

Chemical Synthesis and Structural Studies

The compound 7-Chloro-8-methyl-2-(2-thienyl)quinoline-4-carbonyl chloride has been a part of various chemical syntheses and structural studies. It has been involved in the formation of [1,3]Dioxolo[5,6][1]benzothieno[2,3-c]-quinolin-6(5H)-ones through reactions involving 3,4-methylenedioxycinnamic acid, thionyl chloride, and p-substituted anilines. The synthesis process has been noted for its fairly good yields and high purity of the final products, with structures confirmed through spectroscopic and analytical methods (Gakhar, Kaur, & Gupta, 1995).

Reactions with Thionyl Chloride

The compound has also been part of studies focusing on its reactions with thionyl chloride. In specific instances, thionyl chloride has been used to chlorinate related compounds like 3-phenoxy-1,2,3,4-tetrahydrobenzo[h]quinolines, indicating a broader context of its reactivity and potential use in complex chemical syntheses (Kutkevichus, Sherenas, & Poshyunas, 1974).

Algicidal Activity

A notable application of derivatives involving the compound has been in the field of algicidal activity. Specific reactions have led to the formation of compounds with significant algicidal activities against various algae species, demonstrating its potential utility in environmental management and ecological studies (Kim et al., 2000).

Antitumor Evaluation

Further extending its application in the biomedical sphere, derivatives of this compound have been synthesized and evaluated for antitumor activities. Multi-step syntheses of novel derivatives have resulted in compounds that exhibit cytostatic activities against a range of malignant cell lines, indicating its potential as a base compound in the development of antitumor agents (DoganKoruznjak et al., 2002).

Safety and Hazards

This compound is intended for research use only and is not intended for diagnostic or therapeutic use .

Properties

IUPAC Name

7-chloro-8-methyl-2-thiophen-2-ylquinoline-4-carbonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H9Cl2NOS/c1-8-11(16)5-4-9-10(15(17)19)7-12(18-14(8)9)13-3-2-6-20-13/h2-7H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYYCHDHBVUHXEU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC2=C1N=C(C=C2C(=O)Cl)C3=CC=CS3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H9Cl2NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001184275
Record name 7-Chloro-8-methyl-2-(2-thienyl)-4-quinolinecarbonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001184275
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

322.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1160256-79-0
Record name 7-Chloro-8-methyl-2-(2-thienyl)-4-quinolinecarbonyl chloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1160256-79-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 7-Chloro-8-methyl-2-(2-thienyl)-4-quinolinecarbonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001184275
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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